

# Amoproxan: An Obscure Pharmacological Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Amoproxan**

Cat. No.: **B1665377**

[Get Quote](#)

Information regarding the pharmacological profile of **Amoproxan** is scarce and largely confined to historical scientific literature. This compound, also known by the synonyms **Amoproxanum** and CERM 730, was a pharmaceutical agent that has since been withdrawn from the market, limiting the availability of comprehensive, modern pharmacological data.

Our understanding of **Amoproxan**'s mechanism of action is primarily derived from a 1973 study, which investigated its effects as a coronary dilator. The research suggested that **Amoproxan** influences the metabolism of adenylic derivatives.<sup>[1]</sup> Specifically, it was found to have an action on the metabolism of adenosine and cyclic AMP.<sup>[1]</sup> The study indicated that **Amoproxan** may act as a phosphodiesterase inhibitor.<sup>[1]</sup>

**Amoproxan** was withdrawn from the market in France in 1970 due to concerns about dermatologic and ophthalmic toxicity.<sup>[2]</sup> This withdrawal has significantly limited further research and clinical investigation into its pharmacological properties.

## Chemical and Physical Properties

| Property          | Value                                                                     | Source  |
|-------------------|---------------------------------------------------------------------------|---------|
| Molecular Formula | C22H35NO7                                                                 | PubChem |
| Molecular Weight  | 425.5 g/mol                                                               | PubChem |
| IUPAC Name        | [1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate | PubChem |
| CAS Number        | 22661-76-3                                                                | PubChem |

## Limited Preclinical and Clinical Data

There is a notable absence of publicly available, detailed preclinical and clinical trial data for **Amoproxan** that meets contemporary standards for drug evaluation. The initial research from the 1970s provides a foundational but incomplete picture of its pharmacological activity.<sup>[1]</sup> Without modern studies, critical information regarding receptor binding affinities, dose-response relationships, pharmacokinetic and pharmacodynamic profiles, and a thorough safety and toxicology assessment remains unavailable.

## Signaling Pathway

Based on the limited historical data suggesting a role as a phosphodiesterase inhibitor, a speculative signaling pathway can be proposed. Phosphodiesterase inhibitors generally increase intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) by inhibiting their degradation.



[Click to download full resolution via product page](#)

Caption: Speculative signaling pathway of **Amoproxan** as a phosphodiesterase inhibitor.

## Experimental Protocols

Due to the lack of detailed published studies, specific experimental protocols for **Amoproxan** are not available. However, standard assays that would have been used to characterize a compound like **Amoproxan** in the 1970s and would be used today are outlined below.

### Hypothetical Radioligand Binding Assay

Objective: To determine the binding affinity of **Amoproxan** to various receptors, particularly adenosine receptors, given its known effects on adenylic derivatives.

Methodology:

- Membrane Preparation: Membranes would be prepared from tissues or cells expressing the target receptor (e.g., rat brain for adenosine receptors).
- Incubation: A fixed concentration of a radiolabeled ligand (e.g., [<sup>3</sup>H]-adenosine) would be incubated with the prepared membranes in the presence of varying concentrations of **Amoproxan**.
- Separation: Bound and free radioligand would be separated by rapid filtration.
- Detection: The amount of radioactivity bound to the membranes would be quantified using liquid scintillation counting.
- Data Analysis: The concentration of **Amoproxan** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) would be calculated.

### Hypothetical Phosphodiesterase Inhibition Assay

Objective: To quantify the inhibitory activity of **Amoproxan** on phosphodiesterase enzymes.

Methodology:

- Enzyme Preparation: Purified phosphodiesterase isoforms would be used.
- Incubation: The enzyme would be incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of **Amoproxan**.

- Reaction Termination: The enzymatic reaction would be stopped after a defined period.
- Product Quantification: The amount of product (AMP or GMP) generated would be measured, often using a colorimetric or fluorescent method.
- Data Analysis: The concentration of **Amoproxan** that inhibits 50% of the enzyme activity (IC<sub>50</sub>) would be determined.



[Click to download full resolution via product page](#)

Caption: Hypothetical experimental workflows for characterizing **Amoproxan**.

In conclusion, while **Amoproxan** was once a subject of pharmacological interest, its withdrawal from the market has left a significant gap in our knowledge. The available information is dated and lacks the depth required for a comprehensive pharmacological profile according to modern

standards. Further research, which is unlikely given its history of toxicity, would be necessary to fully elucidate its mechanisms of action and therapeutic potential.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [Study of the action of a coronary dilator agent: (isoamyloxy-3 (trimethoxy-3,4,5 benzyloxy)-propyl)-4 tetrahydro-oxazine-1,4 hydrochloride (amoproxan) on the metabolism of adenylic derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [asianjpr.com](http://asianjpr.com) [asianjpr.com]
- To cite this document: BenchChem. [Amoproxan: An Obscure Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665377#amoproxan-pharmacological-profiling\]](https://www.benchchem.com/product/b1665377#amoproxan-pharmacological-profiling)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)